molecular formula C21H19F3N4O2S2 B2362607 3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223940-20-2

3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2362607
CAS No.: 1223940-20-2
M. Wt: 480.52
InChI Key: GDLGMRTYSCIMEE-UHFFFAOYSA-N
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Description

The compound 3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a structurally complex heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural attributes include:

  • 3-Pentyl substituent: Likely enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.
  • Thioether linkage: Connects the pyrimidinone core to a 1,2,4-oxadiazole ring, which may improve metabolic stability compared to ester or amide linkages .
  • 3-(Trifluoromethyl)phenyl group: The electron-withdrawing trifluoromethyl group on the oxadiazole ring may enhance binding affinity to target proteins by modulating electronic effects and steric interactions .

Properties

IUPAC Name

3-pentyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S2/c1-2-3-4-9-28-19(29)17-15(8-10-31-17)25-20(28)32-12-16-26-18(27-30-16)13-6-5-7-14(11-13)21(22,23)24/h5-8,10-11H,2-4,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLGMRTYSCIMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one represents a novel class of heterocyclic compounds with potential biological activities. Its complex structure suggests multifaceted interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C23H21F3N4O2S
  • Molecular Weight : 474.5 g/mol
  • IUPAC Name : 3-pentyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylthio]thieno[3,2-d]pyrimidin-4-one

Biological Activity Overview

Research indicates that compounds containing pyrimidine and oxadiazole moieties exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under discussion has shown promising results in various studies.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of pyrimidine derivatives. Studies have demonstrated that compounds similar to this compound exhibit potent activity against various bacterial strains. For instance:

  • Staphylococcus aureus
  • Escherichia coli

In vitro assays have shown that certain derivatives possess greater antibacterial activity than standard antibiotics like chloramphenicol .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has highlighted the role of thiophenes and pyrimidines in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • Inhibition of Thioredoxin Reductase : This enzyme is crucial in cancer cell proliferation; compounds targeting this enzyme can lead to selective cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of new compounds. Modifications at specific positions on the pyrimidine and oxadiazole rings can significantly enhance their potency. For example:

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreases lipophilicity and membrane permeability
Alkyl chain length variationAffects binding affinity to biological targets

Case Studies

  • Antimicrobial Efficacy : A study conducted by Mondal et al. synthesized various pyrimidine derivatives and evaluated their antibacterial effects against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions exhibited enhanced efficacy compared to traditional antibiotics .
  • Anticancer Activity : A recent investigation into the anticancer properties of thienopyrimidine derivatives revealed that modifications similar to those in this compound resulted in significant inhibition of cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one 3-Pentyl, oxadiazole-(CF₃)phenyl, thioether Not reported Not reported Hypothesized enhanced lipophilicity
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 3-(3,4-Difluorobenzyl), oxadiazole-(2-chlorophenyl), 5-methyl Not reported 531.3 Potential kinase inhibition scaffold
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Thieno[2,3-d]pyrimidine-2,4-dione 1-Alkyl, 5-methyl, 3-phenyl, oxadiazole-phenyl High (crystalline) ~450–500 (estimated) Antimicrobial activity
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine Chromenone, fluorophenyl, dimethylthiazole 252–255 531.3 Cytotoxicity (MTT assay compatible)

Key Comparative Insights:

Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidinone core differs from the thieno[2,3-d]pyrimidine-dione in , which may alter ring planarity and hydrogen-bonding capacity .

Substituent Effects :

  • The trifluoromethyl group in the target compound contrasts with the chlorophenyl () and difluorobenzyl () groups, offering stronger electron-withdrawing effects and improved metabolic stability .
  • Thioether vs. Alkyl/Aryl Linkages : The thioether in the target compound may confer resistance to enzymatic hydrolysis compared to ester-linked analogs .

Biological Activity Trends: Thienopyrimidinones with oxadiazole substituents () are frequently associated with antimicrobial and kinase-modulating activities, though specific target affinities depend on substitution patterns . Pyrazolo-pyrimidine derivatives () demonstrate cytotoxicity in proliferation assays, suggesting divergent therapeutic applications .

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